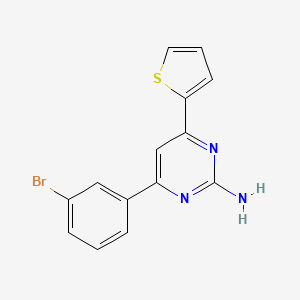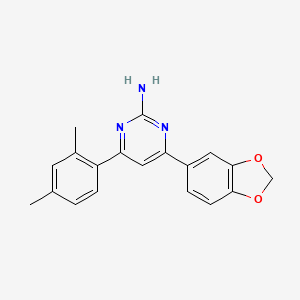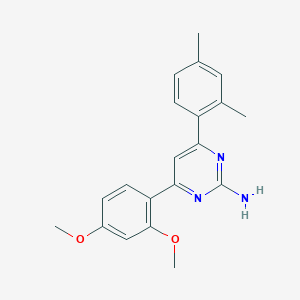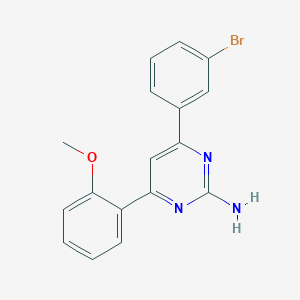
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4-BP-6-TPA, is an organic compound that has been studied for a variety of applications in both scientific research and laboratory experiments. It is a heterocyclic compound, containing both a benzene ring and a pyrimidine ring. The presence of the bromine atom and the thiophene ring makes it an interesting compound to study due to its unique properties. In
Scientific Research Applications
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for a variety of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. It has also been studied as a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. Additionally, 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied as a potential antioxidant, as well as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in the skin.
Mechanism of Action
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. It is believed to act as an inhibitor of cytochrome P450 by binding to the active site of the enzyme and preventing it from metabolizing drugs and other compounds. It is believed to act as an antioxidant by scavenging free radicals and preventing damage to cells. Finally, it is believed to act as an inhibitor of tyrosinase by binding to the active site of the enzyme and preventing it from producing melanin in the skin.
Biochemical and Physiological Effects
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for a variety of biochemical and physiological effects. As an inhibitor of acetylcholinesterase, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and cognitive function. As an inhibitor of cytochrome P450, it has been shown to reduce the metabolism of drugs and other compounds in the body, which can lead to increased bioavailability and efficacy of the drugs. As an antioxidant, it has been shown to reduce oxidative stress and protect cells from damage. As an inhibitor of tyrosinase, it has been shown to reduce the production of melanin in the skin, which can lead to lighter skin tone.
Advantages and Limitations for Lab Experiments
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions, making it suitable for a variety of experiments. Additionally, it has a wide range of potential applications, making it a useful compound to study. However, there are some limitations to consider. It is a relatively new compound, so there is limited research available, and its effects on humans are not fully understood.
Future Directions
There are several potential future directions for research on 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. One potential direction is to study the effects of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine on humans, including its effects on memory, cognitive function, and skin tone. Additionally, further research could be done on the mechanism of action of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, including its effects on acetylcholinesterase, cytochrome P450, and tyrosinase. Another potential direction is to develop new synthetic methods for the production of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, which could lead to more efficient and cost-effective production of the compound. Finally, further research could be done on the potential applications of 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, including its use as an antioxidant and its potential use in the treatment of various diseases.
Synthesis Methods
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized through a three-step reaction. The first step involves the reaction between 3-bromophenol and thiophene-2-carbaldehyde in the presence of sodium hydroxide to form 4-bromo-6-thiophenylpyrimidine-2-one. The second step involves the reaction between 4-bromo-6-thiophenylpyrimidine-2-one and ethylenediamine in the presence of anhydrous sodium acetate to form 4-bromo-6-thiophenylpyrimidine-2-amine. The third step involves the reaction between 4-bromo-6-thiophenylpyrimidine-2-amine and aqueous sodium hydroxide to form the desired product 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine.
properties
IUPAC Name |
4-(3-bromophenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCRCKDDPXWFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














